

Commercial Availability and Technical Guide for 16:0 Monomethyl PE Powder

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Compound of Interest

Compound Name: 16:0 Monomethyl PE

Cat. No.: B124270

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and experimental applications of 16:0 Monomethyl Phosphoethanolamine (PE) powder. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and lipid-based formulation.

Introduction to 16:0 Monomethyl PE

16:0 Monomethyl PE, chemically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl, is a phospholipid derivative of phosphatidylethanolamine (PE) where the primary amine of the headgroup is monomethylated. This modification alters the charge and hydrogen-bonding capacity of the headgroup, influencing the physicochemical properties of lipid bilayers and liposomal formulations. Its unique characteristics make it a valuable tool in membrane biophysics, drug delivery systems, and various biochemical assays.

Commercial Availability

16:0 Monomethyl PE is commercially available as a high-purity powder from specialized lipid suppliers. The primary source identified is Avanti Polar Lipids, with their products also distributed through Sigma-Aldrich.

Supplier/Distributor	Product Name	CAS Number	Purity	Form	Available Sizes	Storage
Avanti Polar Lipids[1]	16:0 Monomethyl PE	3930-13-0	>99% (TLC)[2]	Powder[1]	25 mg	-20°C[2]
Sigma-Aldrich[2][3]	16:0 Monomethyl PE powder	3930-13-0	>99% (TLC)[2]	Powder[2]	25 mg	-20°C[2]

Physicochemical Properties

A summary of the key quantitative data for **16:0 Monomethyl PE** is presented in the table below.

Property	Value	Reference
Molecular Formula	C38H76NO8P	[1]
Molecular Weight	705.986 g/mol	[1]
Exact Mass	705.531 g/mol	[1]
Purity	>99% (by Thin Layer Chromatography)	[2]
Appearance	White Powder	
Storage Temperature	-20°C	[2]

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and general best practices for handling lipids.

Preparation of Multilamellar Vesicles (MLVs)

This protocol is a general method for the preparation of multilamellar vesicles, which can be adapted for the inclusion of **16:0 Monomethyl PE**.

- Lipid Film Formation:
 - In a round-bottom flask, dissolve the desired lipids, including **16:0 Monomethyl PE**, in a suitable organic solvent such as chloroform or a chloroform/methanol mixture.
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
 - To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 1-2 hours.
- Hydration:
 - Hydrate the lipid film with an aqueous buffer of choice by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (T_m) of the lipids used.
 - Vortex the flask vigorously to disperse the lipid film, resulting in the formation of a milky suspension of MLVs.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

For many applications, a more homogenous population of unilamellar vesicles is required. This can be achieved through extrusion.

- Prepare MLVs as described in section 4.1.
- Extrusion:
 - Load the MLV suspension into a pre-heated extruder.
 - Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

- This process is typically repeated an odd number of times (e.g., 11-21 times) to ensure a narrow size distribution of the resulting LUVs. The extrusion should be performed at a temperature above the lipid T_m .

Example Application: Studying Peptide-Membrane Interactions

In a study by Therrien and Lafleur (2016), **16:0 Monomethyl PE** was used to investigate the effect of phospholipid headgroup methylation on the interaction of the peptide melittin with lipid bilayers.^[1]

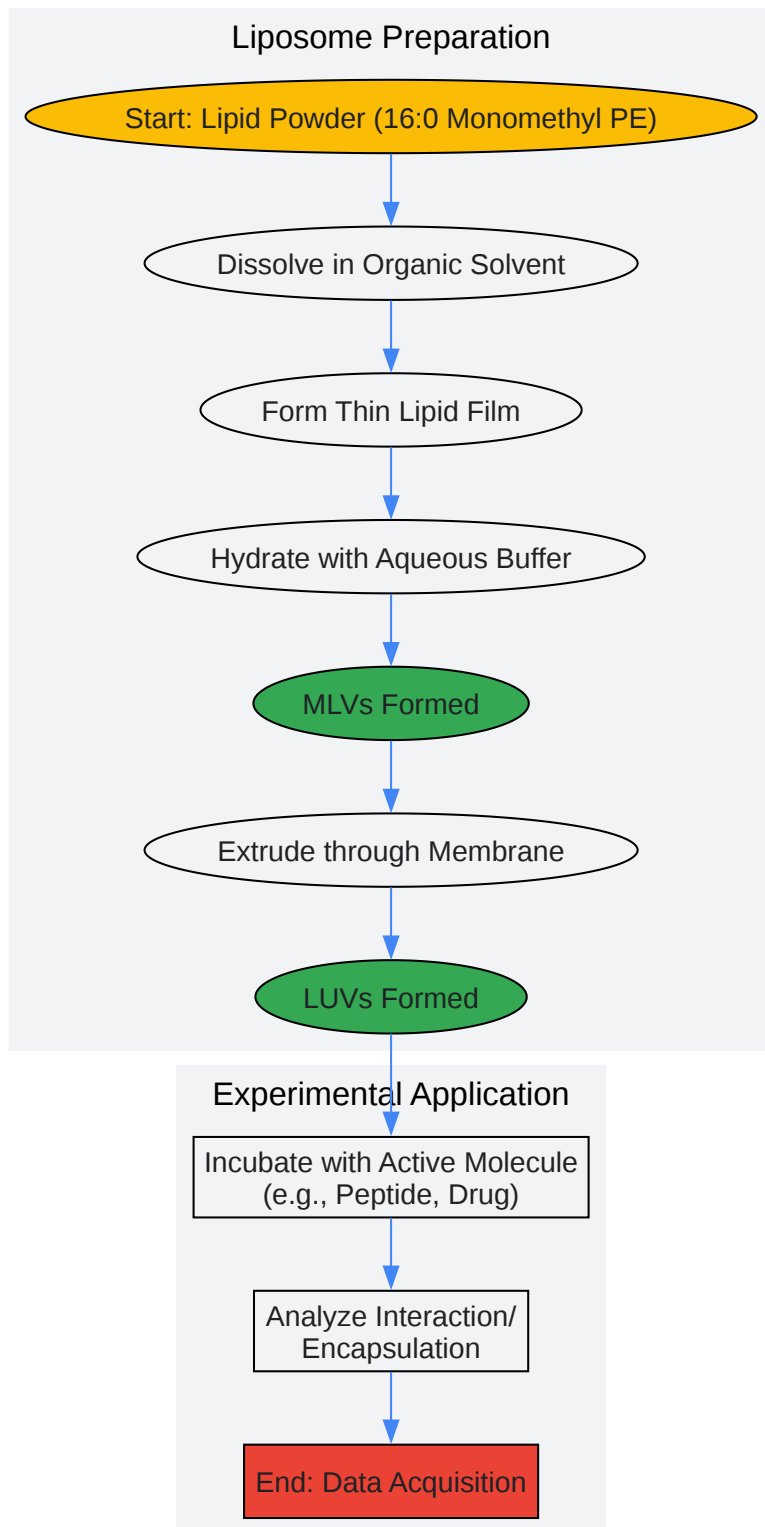
- Liposome Preparation:
 - Lipids, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and **16:0 Monomethyl PE**, were mixed in chloroform.
 - The solvent was evaporated under a nitrogen stream and then under vacuum to form a lipid film.
 - The lipid film was hydrated with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.
 - The resulting MLV suspension was subjected to five freeze-thaw cycles.
 - The suspension was then extruded through polycarbonate filters to produce LUVs of a defined size.
- Experimental Assay:
 - The prepared liposomes containing **16:0 Monomethyl PE** were incubated with the peptide melittin at a specific temperature (e.g., above the T_m of the lipids).
 - The interaction and its effects, such as membrane disruption or lipid extraction, were monitored using techniques like fluorescence spectroscopy or dynamic light scattering.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

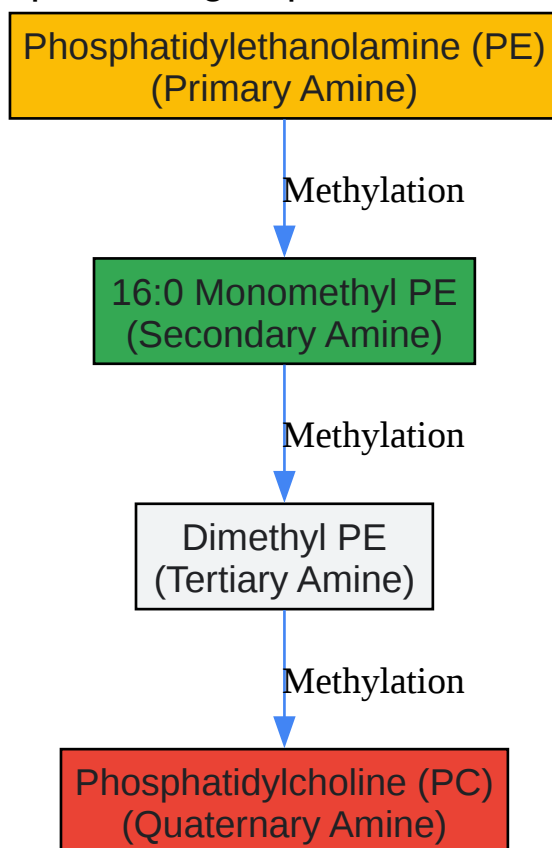
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of **16:0 Monomethyl PE**.

Workflow for Liposome Preparation and Use

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Caption: Workflow for the preparation of liposomes containing **16:0 Monomethyl PE** and their subsequent use in an experimental application.

Phospholipid Headgroup Modification Pathway



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Caption: The sequential methylation pathway from Phosphatidylethanolamine (PE) to Phosphatidylcholine (PC), with **16:0 Monomethyl PE** as the first intermediate.

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References

- 1. Melittin-Induced Lipid Extraction Modulated by the Methylation Level of Phosphatidylcholine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Melittin-Induced Lipid Extraction Modulated by the Methylation Level of Phosphatidylcholine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
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